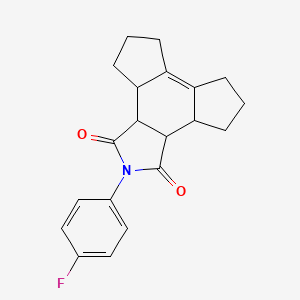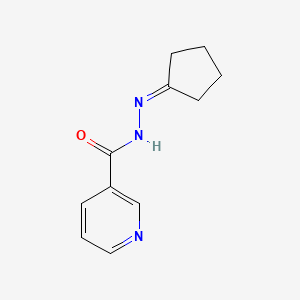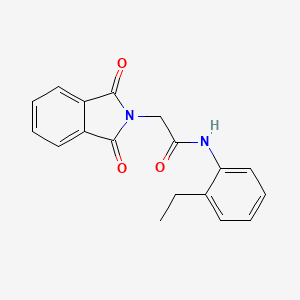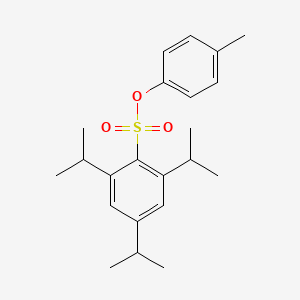![molecular formula C19H13FN6O3S B11703974 (4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)
(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
合成経路と反応条件
この化合物の合成は、通常、多段階の有機反応を伴います。一般的な合成経路には次のようなものがあります。
ヒドラゾンの生成: 4-フルオロフェニルヒドラジンを適切なアルデヒドまたはケトンと反応させて、ヒドラゾン中間体を生成します。
環化: ヒドラゾン中間体は、酸性または塩基性条件下でチアゾール誘導体と環化して、コア構造を形成します。
官能基化: 求電子置換反応などの適切な反応によって、ニトロフェニル基とメチル基を導入します。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を必要とする可能性があります。これには、触媒の使用、反応環境の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環またはピラゾロン環で酸化反応を起こす可能性があります。
還元: ニトロ基をアミンに還元することは一般的な反応です。
置換: 芳香環で求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
酸化: 対応する酸化物またはケトンの生成。
還元: ニトロ基をアミンに変換。
置換: 置換芳香族化合物の生成。
4. 科学研究への応用
化学: より複雑な分子のビルディングブロックとして。
生物学: 生体高分子との相互作用の研究。
医学: その独自の構造から、医薬品としての潜在的な用途。
産業: 材料科学における可能性のある用途、または化学中間体として。
科学的研究の応用
(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体と相互作用して、その活性を調節する可能性があります。分子標的には、シグナル伝達経路または代謝プロセスに関与するタンパク質が含まれる可能性があります。
類似化合物との比較
類似化合物
- (4Z)-4-[2-(4-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(3-ニトロフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オン
- (4Z)-4-[2-(4-ブロモフェニル)ヒドラジニリデン]-5-メチル-2-[4-(3-ニトロフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オン
独自性
この化合物に含まれるフルオロフェニル基は、その反応性と生体標的との相互作用に影響を与える可能性のある独自の電子特性を提供します。これは、異なる置換基を持つ類似の化合物とは異なります。
特性
分子式 |
C19H13FN6O3S |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13FN6O3S/c1-11-17(23-22-14-7-5-13(20)6-8-14)18(27)25(24-11)19-21-16(10-30-19)12-3-2-4-15(9-12)26(28)29/h2-10,24H,1H3 |
InChIキー |
OUNCNQGATMBYIT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)




![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703916.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11703956.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703970.png)
![3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703972.png)
